Thermal Stability of Gardenia Yellow vs. Synthetic Tartrazine (Food Yellow No. 4)
In a direct head-to-head comparison under identical extraction and testing conditions, gardenia yellow exhibited significantly lower thermal stability than the synthetic comparator tartrazine (Food Yellow No. 4). While tartrazine demonstrated >98% residual color after thermal treatment, gardenia yellow retained only 62% of its original color value [1]. This quantitative difference establishes clear performance boundaries for industrial applications involving heat processing.
| Evidence Dimension | Thermal stability (residual color units after heat treatment) |
|---|---|
| Target Compound Data | 62% residual color |
| Comparator Or Baseline | Tartrazine (Food Yellow No. 4): >98% residual color |
| Quantified Difference | Gardenia yellow exhibits 36% lower thermal stability |
| Conditions | Ethanol extraction; substrate 10%, 40°C, pH 7.0, 42 hrs; subsequent thermal stability testing |
Why This Matters
For applications requiring high-temperature processing (e.g., baked goods, extruded snacks), this data informs formulators that gardenia yellow requires thermal protection strategies or alternative colorant selection to maintain target hue specifications.
- [1] Cho, Y. D., Kim, J. A., & Oh, S. H. (1997). Extraction of yellow pigment from Gardenia for the development of natural food color. The Korean Journal of Food and Nutrition, 10(2), 241-245. View Source
